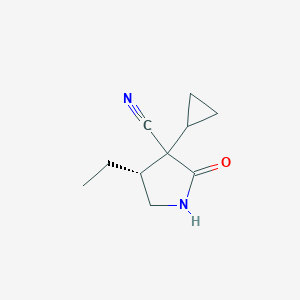

(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Description

(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2797139-97-8) is a pyrrolidine derivative featuring a cyclopropyl group at position 3, an ethyl substituent at position 4, and a carbonitrile group at position 2. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol . The compound is primarily used in research settings, as indicated by its storage specifications .

Key structural attributes include:

- Cyclopropyl group: Enhances ring strain and modulates lipophilicity.

- Ethyl substituent: Contributes to steric bulk compared to methyl analogs.

- Carbonitrile moiety: Influences electronic properties and reactivity.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10?/m0/s1 |

InChI Key |

OMZIYSJCNGPYBY-BYDSUWOYSA-N |

Isomeric SMILES |

CC[C@H]1CNC(=O)C1(C#N)C2CC2 |

Canonical SMILES |

CCC1CNC(=O)C1(C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route Example

A representative synthetic pathway involves the following steps:

Formation of the Glutarimide Intermediate:

Starting from a suitable glutarimide precursor with appropriate substitution at the 4-position.Enantioselective Reduction:

Application of an oxazaborolidine catalyst to reduce the imide selectively, yielding the (3S,4R) or (4R)-configured pyrrolidine ring.Introduction of the Cyclopropyl Group:

Cyclopropylation is achieved via nucleophilic substitution or cyclopropanation reactions on the intermediate.Installation of the Carbonitrile Group:

The nitrile functionality is introduced through substitution reactions or by hydrocyanation of an appropriate intermediate.Purification and Characterization:

The product is purified using chromatographic techniques such as preparative thin-layer chromatography or preparative high-performance liquid chromatography to achieve high purity (typically >97%).

Reaction Conditions and Catalysts

Catalysts: Oxazaborolidine derivatives derived from cis-1-amino-indan-2-ol are commonly used for enantioselective reductions.

Solvents: Typical solvents include tetrahydrofuran, 1,4-dioxane, or other polar aprotic solvents.

Temperature: Reactions are often conducted at mild temperatures (room temperature to 100 °C) depending on the step.

Reagents: Potassium carbonate and palladium catalysts are used in related cross-coupling steps for introducing substituents.

Data Table of Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23–178.24 g/mol |

| CAS Number | 2797139-97-8 / 2891580-94-0 (related) |

| IUPAC Name | (4R)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |

| Purity (commercial) | ≥ 97% |

| Predicted Boiling Point | ~393.9 °C |

| Density | ~1.13 g/cm³ |

Chemical Reactions and Transformations

The compound undergoes various chemical reactions relevant to its preparation and derivatization:

Oxidation: Using potassium permanganate or chromium trioxide to modify functional groups.

Reduction: Lithium aluminum hydride or sodium borohydride can reduce carbonyl groups.

Nucleophilic Substitution: The carbonitrile group is a site for substitution leading to carboxylic acids or amides upon hydrolysis.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the corresponding carboxylic acid.

Research Outcomes and Applications

Medicinal Chemistry: The compound is a valuable chiral building block for synthesizing pharmaceuticals, including anxiolytic agents and enzyme inhibitors.

Enzyme Interaction Studies: Its stereochemistry allows detailed studies of enzyme-substrate and protein-ligand interactions.

Industrial Synthesis: The improved asymmetric hydrogenation processes enhance industrial feasibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amides, alcohols, and other functionalized pyrrolidines.

Scientific Research Applications

(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Stereoisomeric Comparison: (4R) vs. (4S) Enantiomers

The (4S)-enantiomer (CAS: 2797140-74-8) shares the same molecular formula (C₁₀H₁₄N₂O ) and weight as the (4R)-form but differs in stereochemistry at position 4 . While specific activity data are unavailable in the provided evidence, enantiomeric pairs often exhibit divergent biological activities due to chiral recognition in biochemical systems. For instance, one enantiomer may act as an agonist while the other is inert or antagonistic. Further studies are required to elucidate their comparative pharmacological profiles.

Substituent Variation: Ethyl vs. Methyl Analogs

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile (CAS: 2891580-95-1) differs by having a methyl group at position 4 instead of ethyl. Key differences include:

| Property | (4R)-Ethyl Analog | (3R,4S)-Methyl Analog |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | C₉H₁₂N₂O |

| Molecular Weight (g/mol) | 178.23 | 164.2 |

| Substituent at Position 4 | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

Impact of Substituents :

- Lipophilicity : The ethyl group may enhance logP (lipophilicity), influencing membrane permeability and metabolic stability.

Heterocyclic Analogs: Pyrrolidine vs. Pyridine Derivatives

Key distinctions include:

- Ring Size : Pyrrolidine (5-membered, saturated) vs. pyridine (6-membered, aromatic).

- Electronic Properties : Pyridine’s aromaticity confers greater stability and distinct reactivity compared to the partially saturated pyrrolidine.

- Synthetic Utility : Pyridinecarbonitriles are often intermediates in nucleophilic substitution reactions (e.g., amination ), whereas pyrrolidine derivatives may serve as rigid scaffolds in drug design.

Complex Heterocycles: Pyrrolo[1,2-b]pyridazine Derivatives

The patent compound (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4 374 877 A2) highlights structural complexity with fused rings and diverse substituents . Unlike the target compound, this derivative includes:

- Fused Bicyclic System : Combines pyrrolidine and pyridazine rings.

- Functional Groups : Carboxylic acid ester and hydroxyl groups, enabling hydrogen bonding and enzymatic interactions.

Research Implications and Gaps

- Stereochemical Studies : The biological significance of the (4R) configuration remains unexplored in the provided evidence.

- Comparative Bioactivity: No data are available on the target compound’s efficacy or toxicity relative to its analogs.

Biological Activity

(4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by a cyclopropyl group at the 3-position and an ethyl group at the 4-position, along with a carbonitrile functional group. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound's molecular formula is , and it possesses a molecular weight of 152.19 g/mol. The presence of the cyclopropyl and carbonitrile groups suggests unique reactivity patterns that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 2816818-16-1 |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily linked to its interactions with biological targets:

Case Studies

Several studies have explored the efficacy of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Testing : A study evaluated structural analogs of pyrrolidine derivatives for their antibacterial and antifungal activities, reporting minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 500 µg/mL against various pathogens .

- In Vivo Studies : While specific in vivo studies on this compound are sparse, related compounds have demonstrated significant activity in animal models, suggesting that this compound may exhibit similar efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key features influencing activity include:

- Cyclopropyl Group : This moiety may enhance lipophilicity and influence binding affinity to biological targets.

- Carbonitrile Functional Group : Known for its role in increasing reactivity and interaction with various enzymes or receptors.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine | Cyclopropyl, ethyl, carbonitrile | Antimicrobial, anti-inflammatory |

| (2S,4R)-2-Amino-4-methylpentanoic acid | Pyrrolidine ring | Amino acid metabolism |

| Cyclopropylamine | Cyclopropyl group | Building block for drugs |

Q & A

Q. What are the established synthetic routes for (4R)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile?

Methodological Answer: The synthesis typically involves cyclization or multicomponent reactions. For example, chiral pyrrolidine derivatives (like the target compound) are synthesized via stereoselective cyclization of precursors such as γ-lactams or β-cyano ketones. A common approach involves using enantiomerically pure starting materials to ensure the (4R)-configuration. Reaction conditions (e.g., temperature, catalysts like Pd(dppf)Cl₂) and purification steps (e.g., column chromatography) are critical for yield and enantiomeric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropyl, ethyl, and carbonyl groups. The stereochemistry can be inferred using NOESY or COSY experiments.

- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated in structurally related pyrrolidine derivatives (e.g., ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₄N₂O) .

Advanced Research Questions

Q. How can enantiomeric purity of the (4R)-configured product be optimized during synthesis?

Methodological Answer: Enantiomeric purity is achieved through:

- Chiral Auxiliaries : Use of (2S,4S)- or (2S,4R)-configured intermediates to direct stereochemistry .

- Catalytic Asymmetric Synthesis : Palladium catalysts (e.g., Pd(dppf)Cl₂) under controlled temperatures (e.g., 80°C) improve stereoselectivity .

- Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers post-synthesis .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Predict binding affinity to target proteins (e.g., PD-L1) using software like AutoDock Vina. Parameters include ligand flexibility and solvation effects .

- QSAR Modeling : Correlate structural features (e.g., cyclopropyl rigidity, nitrile polarity) with activity trends observed in related compounds (e.g., heterocyclic carbonitriles with antimicrobial properties) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify critical factors. For example, acetonitrile (ACN) vs. DMF may alter cyclization efficiency .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates or side products (e.g., epimerization at C4) .

- Scale-Down Validation : Reproduce small-scale conditions (e.g., reflux time, inert atmosphere) in pilot batches to isolate scalability issues .

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., the 2-oxo group) with tert-butyldimethylsilyl (TBS) groups to direct substitutions .

- Microwave-Assisted Synthesis : Enhance reaction rates under controlled energy input, reducing side reactions from prolonged heating .

- Regioselective Catalysis : Use transition-metal catalysts (e.g., Ru or Ir complexes) to target specific positions on the ring .

Biological and Pharmacological Applications

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with reference inhibitors .

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves identify therapeutic windows .

- Molecular Dynamics Simulations : Validate binding modes predicted by docking studies and assess conformational stability over time .

Structural and Mechanistic Studies

Q. What crystallographic challenges arise in resolving the compound’s structure?

Methodological Answer:

- Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) and slow evaporation to obtain diffraction-quality crystals .

- Disorder Management : Address positional disorder in the cyclopropyl or ethyl groups using restraints in refinement software (e.g., SHELXL) .

- Absolute Configuration : Confirm the (4R)-stereochemistry using anomalous dispersion effects (e.g., Cu Kα radiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.